![molecular formula C13H21NO4 B3018621 4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid CAS No. 1441165-76-9](/img/structure/B3018621.png)
4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid
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Overview
Description
The compound "4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid" is a member of the azabicycloalkane family, which are bicyclic structures containing nitrogen within the ring system. These compounds are of interest due to their potential as peptidomimetics, which can serve as rigid dipeptide mimics in drug discovery .
Synthesis Analysis
The synthesis of related azabicycloalkane carboxylic acids often involves the formation of the bicyclic ring system followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. For example, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans isomers, followed by optical resolution . Similarly, the synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involved a stereoselective cyclopropanation step . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of azabicycloalkane derivatives has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For instance, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound was also characterized, confirming the presence of lactone and piperidine groups . These analyses are crucial for confirming the stereochemistry and functional groups present in the compound.
Chemical Reactions Analysis
Azabicycloalkane carboxylic acids can undergo various chemical reactions, including lactonization to form cyclic esters and Michael addition to construct the bicyclic framework . Additionally, azabicycloalkane derivatives can be used as intermediates in the synthesis of more complex molecules, such as peptidomimetics suitable for solid-phase synthesis .
Physical and Chemical Properties Analysis
The physical properties of azabicycloalkane derivatives, such as solubility, melting point, and density, can be influenced by their molecular structure. For example, the crystal structure of a related compound was found to be monoclinic with specific cell dimensions and density . The chemical properties, such as reactivity and stability, are also determined by the functional groups present in the molecule. The presence of the Boc group, for instance, provides protection for the nitrogen atom during synthetic procedures and can be removed under acidic conditions .
Scientific Research Applications
Reactive Extraction of Carboxylic Acids
Carboxylic acids are extracted from aqueous solutions using organic solvents and supercritical fluids, highlighting the importance of efficient separation methods for these compounds. Supercritical CO2 is particularly recommended due to its non-toxic, non-flammable, and environmentally friendly characteristics, making it an efficient solvent for carboxylic acid extraction with higher yield and simplicity over traditional methods (Djas & Henczka, 2018).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids serve as precursors for various industrial chemicals but can inhibit microbial growth at concentrations below desired yields. Understanding the effects of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for metabolic engineering strategies aimed at increasing microbial robustness and industrial performance (Jarboe et al., 2013).
Environmental Impact and Decomposition Techniques
Studies on the environmental impact of carboxylic acid derivatives, such as MTBE, and their decomposition through methods like cold plasma reactors, reveal the potential for utilizing advanced decomposition techniques to convert harmful compounds into less toxic or useful substances. This research emphasizes the feasibility of using RF plasma reactors for environmental remediation efforts (Hsieh et al., 2011).
Biological Activities of Carboxylic Acids
Carboxylic acids and their derivatives exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. These compounds, especially those with additional functional groups like hydroxyl groups, show promise for future applications in pharmaceuticals, cosmetics, and agriculture (Dembitsky, 2006).
Solvent Developments for Carboxylic Acid Extraction
The advancement in solvents for liquid-liquid extraction (LLX) of carboxylic acids, including the use of ionic liquids and improvements in traditional solvent systems, underscores the ongoing innovation in separation technologies. These developments are critical for the recovery of carboxylic acids from diluted aqueous streams, facilitating the production of bio-based plastics and other green chemistry applications (Sprakel & Schuur, 2019).
Future Directions
The future directions in the field of research involving the 8-azabicyclo[3.2.1]octane scaffold and its derivatives could involve the development of more efficient methodologies for the preparation of the bicyclo[3.2.1]octane system . These methodologies could be based on the selective fragmentation of different types of functionalised tricyclo[3.2.1.0 2.7]octane derivatives .
Mechanism of Action
Mode of Action
Compounds with similar structures, such as n-tert-butoxycarbonyl-thiazolidine carboxylic acid, have been shown to exhibit antibacterial activities . The mechanism of action of these compounds often involves nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures are known to affect various biochemical pathways, particularly those involved in bacterial growth and proliferation .
Result of Action
Compounds with similar structures have been shown to exhibit antibacterial activities, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-9-8-13(9,5-7-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJSFSRSMSKRET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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